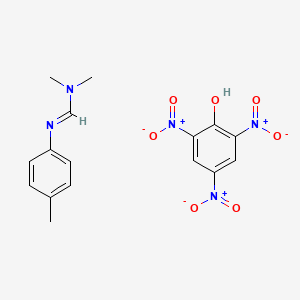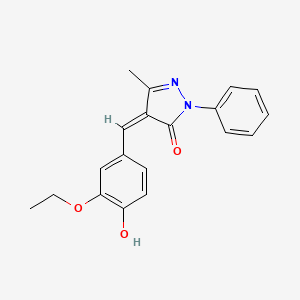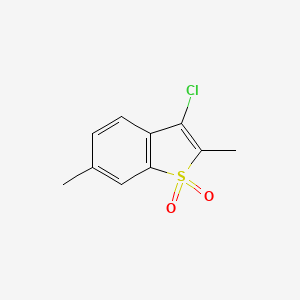![molecular formula C21H23N5O2 B5506012 5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)
5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a part of a broader class of chemicals that include piperazine and pyrazole derivatives. Such compounds have been extensively studied for their chemical and pharmacological properties.
Synthesis Analysis
- Research by Mekky et al. (2021) explored the microwave-assisted synthesis of piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), a process that could be relevant for synthesizing compounds similar to the one (Mekky et al., 2021).
Molecular Structure Analysis
- Studies like that of Shawish et al. (2021) involve molecular structure investigations of related compounds using X-ray crystallography and DFT calculations, which are essential techniques for analyzing the structure of complex molecules like 5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone (Shawish et al., 2021).
Chemical Reactions and Properties
- The chemical reactions and properties of such compounds are often complex and involve various interactions at the molecular level. For instance, the work by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker provides insights into the chemical behavior of related compounds (Mekky & Sanad, 2020).
Physical Properties Analysis
- The physical properties of such compounds can be understood through studies like that by Karczmarzyk and Malinka (2004), which describe the crystal and molecular structures of related compounds, providing information on their physical characteristics (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
- The chemical properties of compounds in this category are often elucidated through synthesis and reaction studies. For example, the work by Sanad et al. (2021) on the regioselective synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via a piperazine spacer contributes to understanding the chemical behavior of similar molecules (Sanad et al., 2021).
Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition Activities
A study by Mekky et al. (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. These compounds also showed significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, suggesting their potential application in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Antitumor Activity
Naito et al. (2005) synthesized novel 3-phenylpiperazinyl-1-trans-propenes, demonstrating significant cytotoxicity against various tumor cell lines, including human carcinoma. These findings highlight the compound's potential in developing new antitumor agents (Naito et al., 2005).
Antimicrobial Activity
A series of s-triazine-based thiazolidinones, including derivatives with a piperazine linker, were synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. This research points to the utility of these compounds in developing new antimicrobial agents (Patel et al., 2012).
Antiviral Activities
The synthesis and evaluation of pyridopyrazolotriazines for their antiviral activities were documented by Attaby et al. (2007). This study underscores the potential of such compounds in creating novel antiviral therapies, especially against HSV1 and HAV (Attaby et al., 2007).
Direcciones Futuras
The future directions for the study of “5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone” and related compounds could involve further exploration of their synthesis, properties, and potential applications . The interest in these compounds is due to their close similarity with the purine bases adenine and guanine .
Propiedades
IUPAC Name |
5-methyl-1-phenyl-4-(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-13-10-17(19-15(3)23-24(4)20(19)22-13)21(28)25-12-18(27)26(11-14(25)2)16-8-6-5-7-9-16/h5-10,14H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECJUOQJKPSVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C3C(=NN(C3=NC(=C2)C)C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5505934.png)
![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)
![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)
![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)
![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)
![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)
![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)
![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)
![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

